molecular formula C13H12BrNO2S B1274323 N-Benzyl 3-bromobenzenesulfonamide CAS No. 625470-36-2

N-Benzyl 3-bromobenzenesulfonamide

Cat. No.: B1274323
CAS No.: 625470-36-2
M. Wt: 326.21 g/mol
InChI Key: HTAWYJSLZQALKS-UHFFFAOYSA-N
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Description

N-Benzyl 3-bromobenzenesulfonamide is a useful research compound. Its molecular formula is C13H12BrNO2S and its molecular weight is 326.21 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Synthesis of Pharmaceutical Intermediates : N-Cyano-N-phenyl-p-methylbenzenesulfonamide, a related compound, has been utilized as an electrophilic cyanation reagent for synthesizing various benzonitriles. These compounds are valuable in creating pharmaceutical intermediates, demonstrating the importance of benzenesulfonamide derivatives in medicinal chemistry (Anbarasan, Neumann, & Beller, 2011).

  • Chemical Synthesis Innovations : The compound has been involved in processes like selective E-cross-metathesis and subsequent radical cyclization, leading to the creation of 4-substituted benzosultams. These chemical transformations highlight its role in innovative synthetic methodologies (Feuillastre, Pelotier, & Piva, 2013).

  • Antagonist in HIV Prevention : Methylbenzenesulfonamide, a similar compound, has shown potential as a small molecular antagonist in HIV-1 infection prevention, pointing to significant biomedical applications (Cheng De-ju, 2015).

  • Oxidation Reactions : N-Benzyl 3-bromobenzenesulfonamide derivatives have been studied for their role in oxidation reactions, such as the oxidation of substituted benzyl alcohols to benzaldehydes. These studies contribute to our understanding of reaction mechanisms and kinetics (Kothari & Banerji, 1985).

  • Synthesis of Nitrogenous Heterocycles : N-Benzyl-2-nitrobenzenesulfonamides undergo intramolecular arylation to yield benzhydrylamines, which are intermediates for synthesizing nitrogenous heterocycles. This is an example of the compound's utility in complex organic synthesis (Kisseljova, Smyslová, & Krchňák, 2014).

  • Antibacterial and Anti-inflammatory Agents : Some this compound derivatives have been synthesized and evaluated for their antibacterial potential and lipoxygenase inhibition, indicating their possible therapeutic applications in treating inflammation and bacterial infections (Abbasi et al., 2017).

  • Photodynamic Therapy for Cancer : New zinc phthalocyanines substituted with benzenesulfonamide derivative groups have been synthesized for use in photodynamic therapy, a treatment method for cancer. This highlights the compound's application in developing novel cancer therapies (Pişkin, Canpolat, & Öztürk, 2020).

Safety and Hazards

N-Benzyl 3-bromobenzenesulfonamide may be harmful by inhalation, in contact with skin, and if swallowed . It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) . In case of contact with eyes, it is advised to rinse cautiously with water for several minutes .

Properties

IUPAC Name

N-benzyl-3-bromobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrNO2S/c14-12-7-4-8-13(9-12)18(16,17)15-10-11-5-2-1-3-6-11/h1-9,15H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTAWYJSLZQALKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNS(=O)(=O)C2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30397218
Record name N-benzyl-3-bromobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30397218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

625470-36-2
Record name 3-Bromo-N-(phenylmethyl)benzenesulfonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=625470-36-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-benzyl-3-bromobenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30397218
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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